molecular formula C9H13NO2 B1284583 4-(Aminomethyl)-2-ethoxyphenol CAS No. 90643-06-4

4-(Aminomethyl)-2-ethoxyphenol

Cat. No.: B1284583
CAS No.: 90643-06-4
M. Wt: 167.2 g/mol
InChI Key: SLVLKKUFQLKYMH-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-ethoxyphenol is an organic compound characterized by the presence of an aminomethyl group attached to a phenol ring, which also bears an ethoxy substituent

Scientific Research Applications

4-(Aminomethyl)-2-ethoxyphenol has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-ethoxyphenol can be achieved through several methods. One common approach involves the reduction of Schiff bases. For instance, the reaction of 4-hydroxy-2-ethoxybenzaldehyde with an amine, followed by reduction with sodium borohydride, yields the desired product . The reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the reduction of nitro or imine intermediates to the corresponding amine . This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-ethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-2-ethoxyphenol is unique due to the presence of both an aminomethyl and an ethoxy group on the phenol ring. This combination of functional groups imparts distinct chemical properties, such as enhanced solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(aminomethyl)-2-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,11H,2,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVLKKUFQLKYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588275
Record name 4-(Aminomethyl)-2-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90643-06-4
Record name 4-(Aminomethyl)-2-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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